molecular formula C9H12IN3S B13759588 (2,1,3-Benzothia(S IV)diazol-5-yl)trimethylammonium iodide CAS No. 60045-74-1

(2,1,3-Benzothia(S IV)diazol-5-yl)trimethylammonium iodide

Cat. No.: B13759588
CAS No.: 60045-74-1
M. Wt: 321.18 g/mol
InChI Key: WXNOHMLYCRNNCP-UHFFFAOYSA-M
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Description

(2,1,3-Benzothia(S IV)diazol-5-yl)trimethylammonium iodide is a quaternary ammonium salt characterized by a benzothiadiazole core substituted with a trimethylammonium group at the 5-position and an iodide counterion. Its molecular formula is C₉H₁₂N₃S·I, with a monoisotopic mass of 194.0752 Da (for the cation) and an InChIKey of QUCRVLZZKHTRBV-UHFFFAOYSA-N . The benzothiadiazole moiety (a heterocyclic system containing sulfur and nitrogen) confers aromaticity and electronic delocalization, while the trimethylammonium group enhances solubility in polar solvents due to its ionic nature. This compound is structurally distinct due to the sulfurs' oxidation state (S IV), which influences its electronic properties and reactivity .

Properties

CAS No.

60045-74-1

Molecular Formula

C9H12IN3S

Molecular Weight

321.18 g/mol

IUPAC Name

2,1,3-benzothiadiazol-5-yl(trimethyl)azanium;iodide

InChI

InChI=1S/C9H12N3S.HI/c1-12(2,3)7-4-5-8-9(6-7)11-13-10-8;/h4-6H,1-3H3;1H/q+1;/p-1

InChI Key

WXNOHMLYCRNNCP-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)C1=CC2=NSN=C2C=C1.[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,1,3-Benzothia(S IV)diazol-5-yl)trimethylammonium iodide typically involves the reaction of benzothiadiazole derivatives with trimethylamine and an iodide source. The reaction conditions often include:

    Solvent: Common solvents used are acetonitrile or dimethylformamide.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: In some cases, catalysts such as palladium or copper may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(2,1,3-Benzothia(S IV)diazol-5-yl)trimethylammonium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous conditions.

    Substitution: Various nucleophiles like halides, cyanides; often in polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiadiazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: New compounds with different substituents replacing the iodide ion.

Scientific Research Applications

(2,1,3-Benzothia(S IV)diazol-5-yl)trimethylammonium iodide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Employed in studies involving cellular signaling and molecular interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2,1,3-Benzothia(S IV)diazol-5-yl)trimethylammonium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit specific enzymes or bind to receptors, altering cellular functions and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (2,1,3-Benzothia(S IV)diazol-5-yl)trimethylammonium iodide with structurally or functionally related compounds, focusing on molecular features, reactivity, and applications.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Substituent Position Key Functional Groups Molecular Weight (Da) InChIKey
Target Compound C₉H₁₂N₃S·I 5-position Benzothiadiazole, trimethylammonium 194.0752 (cation) QUCRVLZZKHTRBV-UHFFFAOYSA-N
(2,1,3-Benzothia(S IV)diazol-4-yl)trimethylammonium iodide C₉H₁₂N₃S·I 4-position Benzothiadiazole, trimethylammonium 194.0752 (cation) Not provided
(Iodomethyl)trimethylammonium iodide C₄H₉N·I₂ N/A Iodomethyl, trimethylammonium 337.94 Not provided
(2,1,3-Benzothia(S IV)diazol-5-yl)dimethyloctoxymethylammonium iodide C₁₇H₂₅N₃S·I 5-position Benzothiadiazole, dimethyloctoxymethylammonium 334.27 (cation) Not provided
(3-(5-Methyl-2-furyl)propyl)trimethylammonium iodide C₁₀H₁₇NO·I N/A Furylpropyl, trimethylammonium 282.15 Not provided

Key Comparative Insights

Positional Isomerism: The positional isomer (2,1,3-Benzothia(S IV)diazol-4-yl)trimethylammonium iodide differs only in the substitution site (4- vs. 5-position). This minor structural variation can significantly alter electronic properties, such as dipole moments and π-orbital interactions, which influence solubility and reactivity .

Substituent Effects: Iodomethyl vs. Benzothiadiazole: (Iodomethyl)trimethylammonium iodide (C₄H₉N·I₂) lacks the benzothiadiazole ring but features a reactive iodomethyl group. Dimethyloctoxymethylammonium vs.

Biological and Synthetic Relevance: The furylpropyl variant (C₁₀H₁₇NO·I) demonstrates how heteroaromatic substituents (e.g., furan) can modulate biological activity. Such compounds are often explored for antimicrobial or cholinergic properties, whereas the benzothiadiazole-based target may have niche applications in materials science due to its rigid aromatic system .

Solubility and Ionic Interactions: All trimethylammonium salts exhibit high solubility in polar solvents (e.g., water, methanol). However, bulkier substituents (e.g., dimethyloctoxymethylammonium) reduce solubility in aqueous media compared to the compact trimethylammonium group in the target compound .

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